molecular formula C16H25N6O6P B1254090 N(6)-(6-aminohexyl)-cAMP

N(6)-(6-aminohexyl)-cAMP

Cat. No.: B1254090
M. Wt: 428.38 g/mol
InChI Key: AKWUWZSPYZAFCY-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(6)-(6-Aminohexyl)-cAMP is a synthetic cyclic adenosine monophosphate (cAMP) derivative modified at the N6 position of the adenine ring with a 6-aminohexyl group. This modification introduces a primary amino group at the terminus of a hexamethylene spacer, enabling covalent conjugation to solid supports (e.g., agarose) for affinity chromatography . Unlike natural cAMP, which activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), this compound primarily serves as a ligand for enzyme immobilization and purification .

Properties

Molecular Formula

C16H25N6O6P

Molecular Weight

428.38 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-12(23)13-10(27-16)7-26-29(24,25)28-13/h8-10,12-13,16,23H,1-7,17H2,(H,24,25)(H,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

AKWUWZSPYZAFCY-XNIJJKJLSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O

Origin of Product

United States

Comparison with Similar Compounds

Binding Affinity and Enzyme Inhibition

N6 modifications significantly alter cAMP's interaction with target proteins. For example:

  • N6-Phenyl-cAMP (N6-Phe-cAMP) binds Epac with affinity comparable to cAMP but fails to activate it, acting as a competitive inhibitor .
  • N6-Monobutyryl-cAMP similarly inhibits Epac but with reduced efficacy compared to N6-Phe-cAMP .
  • N(6)-(6-Aminohexyl)-cAMP exhibits strong binding to NAD+-dependent dehydrogenases (e.g., lactate dehydrogenase) with inhibition constants (Ki) up to 20-fold lower than 8-substituted AMP analogs (Table 1) .

Table 1: Competitive Inhibition Constants (Ki) of AMP Derivatives

Compound Ki (mM) Target Enzyme
N(6)-(6-Aminohexyl)-AMP 0.1–0.5 Lactate dehydrogenase
8-(6-Aminohexyl)-AMP 2.0–10 Lactate dehydrogenase
N6-Monobutyryl-cAMP ~1.0 Epac

Functional Outcomes

  • This compound: Lacks intrinsic signaling activity but facilitates enzyme purification due to its high-affinity binding and compatibility with CNBr-activated agarose .

Comparison with Other Substituted AMP Analogs

Positional Effects of Substitution

  • N6-Substituted Analogs: The N6 position interacts with the "lid" region of Epac, stabilizing the active conformation . Substitutions here (e.g., aminohexyl, phenyl) preserve binding but disrupt activation.
  • 8-Substituted Analogs: Modifications at the 8-position (e.g., 8-(6-aminohexyl)-AMP) reduce binding affinity by up to 20-fold compared to N6 analogs, as shown in Table 1 .
  • Phosphate- or Ribose-Linked Analogs : These exhibit weaker binding to dehydrogenases than N6-modified derivatives .

Unique Advantages of this compound

Enhanced Binding and Specificity

The 6-aminohexyl spacer increases binding affinity by optimizing distance and orientation between the ligand and target enzymes.

Versatility in Biochemical Assays

The aminohexyl group enables conjugation to fluorescent dyes (e.g., Alexa Fluor®488) for high-throughput cAMP detection (Fig. 1) .

Fig. 1: Structure of Fluorescent this compound Derivative ![Fluorescent cAMP analog]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(6)-(6-aminohexyl)-cAMP
Reactant of Route 2
N(6)-(6-aminohexyl)-cAMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.